2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane
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Overview
Description
2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane: is a chemical compound with the molecular formula C9H20O4Si and a molecular weight of 220.338 g/mol It is a member of the dioxasilinane family, characterized by a six-membered ring containing silicon, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane typically involves the reaction of dimethyldichlorosilane with ethanol in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired dioxasilinane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Substitution reactions often require acidic or basic catalysts and elevated temperatures.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted dioxasilinanes depending on the reagents used.
Scientific Research Applications
2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of biomaterials and drug delivery systems.
Medicine: Explored for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane involves its ability to undergo various chemical transformations, which are mediated by its silicon-oxygen-carbon framework. The compound can interact with molecular targets through hydrogen bonding , van der Waals forces , and covalent bonding . These interactions facilitate its incorporation into larger molecular structures and its reactivity in different chemical environments .
Comparison with Similar Compounds
- 2,2-Dimethyl-1,3,2-dioxasilinane
- 2,2-Dimethoxy-4,4-dimethyl-1,3,2-dioxasilinane
- 2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilane
Uniqueness: 2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane is unique due to its specific ethoxy substituents, which confer distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise control over chemical reactivity and molecular interactions .
Properties
CAS No. |
93179-05-6 |
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Molecular Formula |
C9H20O4Si |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
2,2-diethoxy-4,4-dimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C9H20O4Si/c1-5-10-14(11-6-2)12-8-7-9(3,4)13-14/h5-8H2,1-4H3 |
InChI Key |
HXLGFKGGTKYTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si]1(OCCC(O1)(C)C)OCC |
Origin of Product |
United States |
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